5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide
Description
The compound 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide features a benzamide core substituted with a methoxy group at position 2 and a sulfamoyl group at position 3. The sulfamoyl moiety is further linked to a 2,2'-bithiophene unit via an ethyl chain.
Key structural features:
- Benzamide backbone: Common in drugs like glibenclamide (a sulfonylurea antidiabetic agent) .
- Sulfamoyl group: Enhances solubility and bioactivity, often seen in enzyme inhibitors .
- 2,2'-Bithiophene: Imparts electron-rich characteristics, useful in corrosion inhibition and optoelectronics .
- Ethyl linker: Balances rigidity and flexibility for target binding .
Properties
IUPAC Name |
2-methoxy-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-24-15-6-5-13(11-14(15)18(19)21)27(22,23)20-9-8-12-4-7-17(26-12)16-3-2-10-25-16/h2-7,10-11,20H,8-9H2,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEZRLFEHMMZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common approach is to start with 2,2'-bithiophene and introduce the necessary functional groups through a series of reactions, including sulfamoylation and methoxybenzamide formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step. This would include maintaining precise temperature, pressure, and pH levels to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bithiophene core can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can include oxidized bithiophene derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes:
- Bithiophene moiety : Known for its electronic properties.
- Sulfamoyl group : Often associated with biological activity.
- Methoxybenzamide group : Contributes to the compound's solubility and reactivity.
This unique combination of functional groups suggests that the compound may exhibit significant reactivity and interaction with biological systems.
Chemistry
In the field of chemistry, 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as:
- Suzuki and Stille coupling reactions : Facilitated by the bithiophene moiety.
- Oxidation and reduction reactions : Allowing for modification of functional groups.
These properties make it a valuable compound for synthetic chemists looking to develop new materials or compounds.
Biology
The biological potential of this compound is being explored in several areas:
- Biological Probes : Its structural components suggest possible interactions with biological macromolecules, potentially acting as an electron donor or acceptor in redox reactions.
- Antimicrobial Activity : Similar benzamide derivatives have demonstrated significant antibacterial and antifungal properties. Preliminary studies indicate that this compound may exhibit similar activities, warranting further investigation into its efficacy against various pathogens.
- Cell Growth Inhibition : Research on related compounds indicates potential anticancer properties through mechanisms such as enzyme inhibition or disruption of metabolic pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties. The following aspects are noteworthy:
- Drug Development : Given its structural characteristics, it could be a candidate for developing new drugs targeting specific diseases.
- Biological Activity : Although extensive studies are lacking, the inferred mechanisms suggest potential applications in treating infections or cancer.
Industrial Applications
The compound's unique properties may also make it useful in various industrial applications:
- Material Science : The electronic properties of the bithiophene moiety could lead to applications in organic electronics or photovoltaics.
- Chemical Processes : Its reactivity can be harnessed in the development of new chemical processes or materials.
Case Study 1: Antimicrobial Potential
A study investigating benzamide derivatives reported significant antibacterial activity against Gram-positive bacteria. The findings suggest that this compound may also possess similar antimicrobial properties due to its structural similarities with known active compounds .
Case Study 2: Cell Growth Inhibition
Research on sulfamoyl-containing compounds indicated their potential for inhibiting cell growth through mechanisms involving enzyme inhibition. This suggests that our compound could be explored further for anticancer applications .
Mechanism of Action
The exact mechanism by which 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets and pathways within biological systems. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Pharmacologically Active Sulfonylureas: Glibenclamide
Glibenclamide (5-chloro-N-[2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl]-2-methoxybenzamide) shares the benzamide-sulfamoyl scaffold but replaces the bithiophene with a cyclohexylcarbamoyl group .
Bithiophene-Based Corrosion Inhibitors: MA-1615 and MA-1740
Compounds MA-1615 (4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine) and MA-1740 (5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine) are bithiophene derivatives with fluorobenzamidine groups. These exhibit corrosion inhibition for carbon steel in acidic environments .
Key Difference : The sulfamoyl and methoxy groups in the target compound may reduce corrosion inhibition efficacy compared to MA-1615/MA-1740’s charged amidine groups, which adsorb strongly onto metal surfaces.
Natural Bithiophenes from Echinops grijisii
Natural bithiophenes like 5-(4-hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (isolated from E. grijisii) exhibit anti-inflammatory activity via inhibition of nitrite production in RAW 264.7 cells .
Key Difference : The benzamide-sulfamoyl group in the target compound may improve solubility and bioavailability compared to natural bithiophenes, which rely on lipid-soluble alkynes for membrane penetration.
Biological Activity
5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide, with the CAS number 2640878-61-9, is a complex organic compound characterized by its unique structural features, including a bithiophene moiety, a sulfamoyl group, and a methoxybenzamide group. This compound has garnered interest in various fields including medicinal chemistry, materials science, and organic electronics due to its potential biological activities and applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, several inferred mechanisms and potential applications can be discussed based on its structural components.
- Target Interactions : The precise biological targets of this compound remain largely unknown. However, the bithiophene moiety suggests possible interactions with various biological macromolecules, potentially acting as an electron donor or acceptor in redox reactions.
- Antimicrobial Potential : Similar benzamide derivatives have shown significant antibacterial and antifungal properties. For instance, studies on benzamide analogues indicate their efficacy against various pathogens, suggesting that this compound may exhibit similar antimicrobial activities .
- Cell Growth Inhibition : Research on related compounds indicates potential for cell growth inhibition through mechanisms involving enzyme inhibition (e.g., dihydrofolate reductase) or disruption of metabolic pathways . This suggests that the compound could be explored for anticancer properties.
Research Findings
Recent studies have focused on the synthesis and characterization of similar compounds to elucidate their biological activities. Key findings include:
- Antifungal Activity : Benzamide derivatives have demonstrated antifungal properties, indicating that modifications to the benzamide structure can enhance bioactivity .
- Inhibition Studies : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting that this compound may also possess anticancer properties .
Case Studies
- Benzamide Analogues : A study on benzamide derivatives highlighted their potential as therapeutic agents against various cancers. The research indicated that modifications to the benzamide core could lead to enhanced potency against specific tumor types .
- Sulfamoyl Group Activity : Compounds containing sulfamoyl groups have been investigated for their ability to inhibit bacterial growth and their role in drug design for antibiotic development .
Comparative Analysis
To better understand the potential of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzamide Derivatives | Benzamide core | Antimicrobial, anticancer |
| Sulfamoyl Compounds | Sulfamoyl group | Antibacterial |
| Bithiophene Derivatives | Bithiophene moiety | Electron transport in organic electronics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
